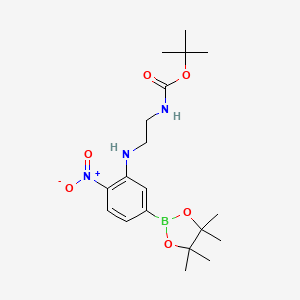

tert-Butyl (2-((2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate

Description

tert-Butyl (2-((2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate is a boronate ester-containing carbamate derivative. Its structure features:

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling Suzuki-Miyaura cross-coupling reactions for bioconjugation or molecular scaffolding .

- A tert-butyl carbamate (Boc) protecting group on an ethylamino linker, enhancing solubility and stability during synthetic workflows .

Synthesis typically involves palladium-catalyzed coupling to install the boronate ester, followed by Boc protection of the amine. Characterization relies on 1H/13C NMR (e.g., tert-butyl protons at δ 1.3–1.5 ppm, boronate methyl groups at δ 1.3 ppm ) and LC/MS for purity validation (>95% by elemental analysis) .

Properties

IUPAC Name |

tert-butyl N-[2-[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BN3O6/c1-17(2,3)27-16(24)22-11-10-21-14-12-13(8-9-15(14)23(25)26)20-28-18(4,5)19(6,7)29-20/h8-9,12,21H,10-11H2,1-7H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQBLWXWVALQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])NCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101104418 | |

| Record name | Carbamic acid, N-[2-[[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058154-37-1 | |

| Record name | Carbamic acid, N-[2-[[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058154-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-[[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that compounds with similar structures, such as 1h-indazole derivatives, have been reported to have various biological activities.

Mode of Action

It’s known that the compound can be acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS.

Biological Activity

Chemical Structure and Properties

tert-Butyl (2-((2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate is a complex organic compound with the molecular formula and a molecular weight of approximately 407.3 g/mol. Its structure features a tert-butyl group linked to a carbamate moiety and includes a nitro-substituted phenyl ring along with a boron-containing dioxaborolane group. This unique architecture is significant for its potential applications in medicinal chemistry and pharmacology.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structural features have been evaluated for various pharmacological properties. The presence of the nitro group and boron moiety suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation. The compound serves as an important intermediate in synthesizing pharmaceutical agents that may exhibit biological activity against cancer and other diseases.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multiple substitution reactions. The synthetic pathways may include:

- Initial Reaction : Reacting tert-butyl N-(2-aminoethyl) carbamate with appropriate boronic acids under controlled conditions.

- Final Coupling : Utilizing coupling agents like HATU or DIPEA to facilitate the formation of the desired carbamate structure.

Case Studies and Research Findings

Numerous studies have explored the biological implications of similar compounds:

- Inhibitory Activity : A related study demonstrated that compounds with similar nitro-substituted phenyl groups exhibited significant inhibitory activity against various kinases involved in cancer progression. For instance, inhibitors targeting CaMK1D showed promise in modulating insulin sensitivity and glucose metabolism in mouse models .

- Cytotoxicity Testing : In vitro assays conducted on human liver cell lines (HepG2) assessed the cytotoxic effects of related compounds. Results indicated varying degrees of cytotoxicity that could inform the safety profiles of new derivatives synthesized from this compound .

Comparative Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Spectroscopic Data Comparison

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2-((2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate, and how can yield be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

-

Protection of the amine : Use tert-butyl carbamate (Boc) to protect the primary amine, enabling selective functionalization of the nitro and boronate ester groups .

-

Boronate ester formation : Suzuki-Miyaura coupling or direct borylation of the aromatic ring using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under inert atmosphere .

-

Yield optimization : Adjust reaction time, temperature, and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions). For example, highlights the use of HATU/DIEA for amide bond formation, achieving 45–85% yields depending on purification protocols .

- Data Table : Synthetic Variations and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine protection | Boc₂O, DMAP, CH₂Cl₂ | 90–95 | |

| Boronate ester formation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 60–75 | |

| Final coupling | HATU, DIEA, DMF | 45–85 |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ 1.2–1.4 ppm), nitro (δ 8.2–8.5 ppm aromatic protons), and boronate ester (δ 1.3 ppm for methyl groups) .

- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ = 446.24; observed = 446.22) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (if applicable) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Boronate ester utility : Acts as a Suzuki coupling partner for synthesizing biaryl motifs in drug candidates .

- Nitro group as a pharmacophore : Explored in protease inhibitor design (e.g., thrombin inhibitors) due to electrophilic reactivity .

- Carbamate stability : The Boc group allows controlled deprotection for late-stage functionalization in peptide mimetics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Replace the nitro group with methoxy or halogens to modulate electron density and binding affinity .

Modify the boronate ester with pinacol or other diols to alter solubility and metabolic stability .

-

Assays :

-

Enzyme inhibition : Test against Factor Xa or proteases using fluorogenic substrates .

-

Cellular uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cells .

- Data Table : Analog Activity Comparison

| Modification | Target IC₅₀ (nM) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| –NO₂ (parent) | 120 ± 15 | 12.5 | |

| –OMe | 450 ± 30 | 45.8 | |

| –Cl | 85 ± 10 | 8.2 |

Q. How can conflicting data on synthetic yields or biological activity be resolved?

- Methodological Answer :

- Controlled replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., deprotected amines or hydrolyzed boronate esters) .

- Statistical analysis : Apply Design of Experiments (DoE) to optimize parameters like temperature and catalyst loading .

Q. What strategies are effective for studying the compound’s in vivo behavior and toxicity?

- Methodological Answer :

- Pharmacokinetics :

- Radiolabeling : Synthesize ¹¹C-labeled analogs for PET imaging to track biodistribution .

- Metabolite identification : Use liver microsomes and LC-MS/MS to detect oxidative or hydrolytic degradation .

- Toxicity screening :

- Ames test : Assess mutagenicity in bacterial strains .

- hERG assay : Evaluate cardiac risk via patch-clamp electrophysiology .

Key Challenges and Future Directions

- Synthetic scalability : Transition from batch to flow chemistry for improved reproducibility .

- Targeted delivery : Conjugate with nanoparticles or antibodies to enhance selectivity in cancer therapy .

- Data integration : Use machine learning to correlate structural features with bioactivity datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.